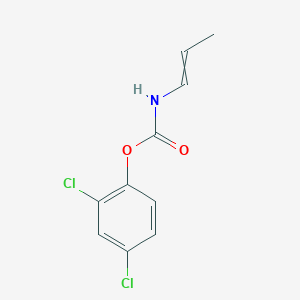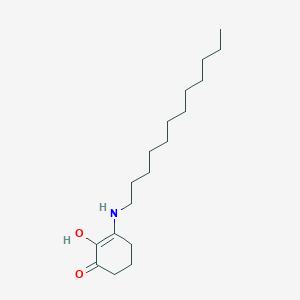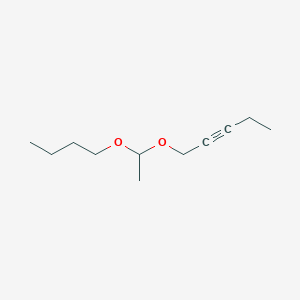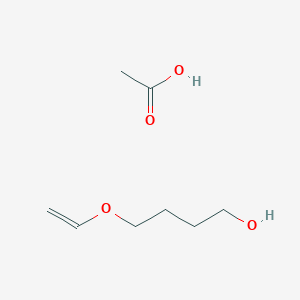
Acetic acid;4-ethenoxybutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-ethenoxybutan-1-ol is an organic compound that combines the properties of acetic acid and 4-ethenoxybutan-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the production of vinegar and as a chemical reagent. 4-ethenoxybutan-1-ol, on the other hand, is an alcohol with an ether group, making it a versatile compound in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-ethenoxybutan-1-ol typically involves the esterification of acetic acid with 4-ethenoxybutan-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where acetic acid and 4-ethenoxybutan-1-ol are fed into the system, and the product is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-ethenoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carbonyl compound.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ether group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields alcohols and acetic acid.
Substitution: Forms various substituted ethers
Aplicaciones Científicas De Investigación
Acetic acid;4-ethenoxybutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of acetic acid;4-ethenoxybutan-1-ol involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing acetic acid and 4-ethenoxybutan-1-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to act as a substrate for enzymes and its role in modifying the chemical environment of reactions .
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: An ester formed from acetic acid and butanol, used as a solvent.
Ethyl acetate: Another ester of acetic acid, commonly used in nail polish removers and glues.
Propyl acetate: Used in fragrances and flavorings .
Uniqueness
Acetic acid;4-ethenoxybutan-1-ol is unique due to the presence of both an ether and an alcohol group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
86351-08-8 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
acetic acid;4-ethenoxybutan-1-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-2-8-6-4-3-5-7;1-2(3)4/h2,7H,1,3-6H2;1H3,(H,3,4) |
Clave InChI |
SAGRZRKVPRBKFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=COCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
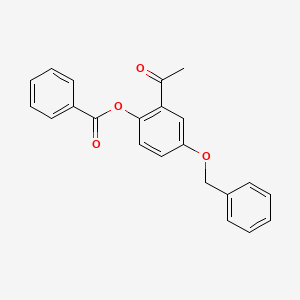
![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
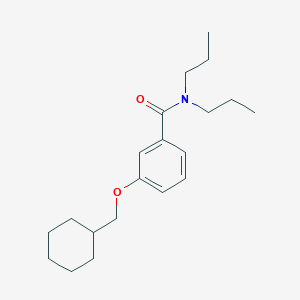
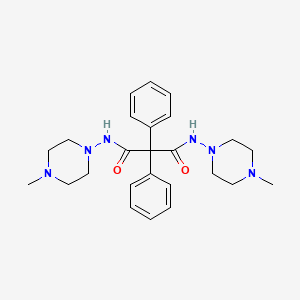
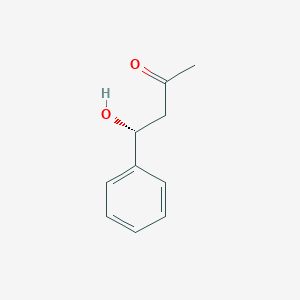
![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)

